molecular formula C15H20O4S B14593701 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane CAS No. 61476-98-0

7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane

Katalognummer: B14593701
CAS-Nummer: 61476-98-0
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: LMKRJFMCAGZPGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[45]decane is an organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,4-dioxaspiro[4.5]decane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfone compounds .

Wirkmechanismus

The mechanism of action of 7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

61476-98-0

Molekularformel

C15H20O4S

Molekulargewicht

296.4 g/mol

IUPAC-Name

7-(4-methylphenyl)sulfonyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H20O4S/c1-12-4-6-13(7-5-12)20(16,17)14-3-2-8-15(11-14)18-9-10-19-15/h4-7,14H,2-3,8-11H2,1H3

InChI-Schlüssel

LMKRJFMCAGZPGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCC3(C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.